Boc-orn(Z)-osu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

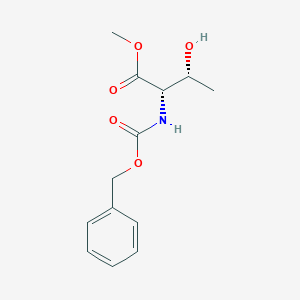

Boc-orn(Z)-osu: , also known as N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by its molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(Z)-osu typically involves the protection of the amino group of ornithine. The process begins with the reaction of L-ornithine with tert-butoxycarbonyl (Boc) anhydride to protect the α-amino group. This is followed by the reaction with benzyloxycarbonyl chloride (Cbz-Cl) to protect the δ-amino group. The reaction conditions usually involve the use of a base such as sodium hydroxide and organic solvents like dimethylformamide (DMF) or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-orn(Z)-osu undergoes various chemical reactions, including:

Substitution Reactions: The Boc and Cbz protecting groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the ornithine residue.

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide or other strong bases are used to remove the Cbz protecting group.

Major Products Formed:

Applications De Recherche Scientifique

Synthesis of Boc-orn(Z)-osu

The synthesis of this compound typically involves the coupling of Boc-protected ornithine with succinimidyl esters. The chemical reaction can be summarized as follows:

- Starting Materials : Boc-Orn(Boc)-OH (Boc-protected ornithine) and a suitable succinimidyl ester.

- Reagents : Commonly used reagents include N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (HOSu).

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as THF at room temperature over several days.

- Purification : Post-reaction purification is typically achieved through methods like silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

The yield of this compound can reach up to 98%, indicating its efficient synthesis under optimal conditions .

Biological Activities

This compound has been investigated for various biological activities, particularly in the context of drug development and cancer therapy.

Antitumor Activity

Research has shown that dendrimers constructed from ornithine exhibit promising anti-tumor properties. For instance, bola-type dendrimers synthesized from this compound demonstrated selective cytotoxicity towards glioblastoma cell lines U87 and T98G. The structure's amphipathic nature allows these compounds to interact effectively with the negatively charged membranes of cancer cells, enhancing their bioactivity .

Antimicrobial Properties

This compound derivatives have also been explored for their antimicrobial activities. Studies indicate that ornithine-based compounds can disrupt microbial cell membranes, thus providing a potential avenue for developing new antimicrobial agents against resistant strains .

Case Studies

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Cancer Therapy : Its ability to selectively target tumor cells makes it a candidate for developing novel chemotherapeutics.

- Infection Control : With rising antibiotic resistance, its application in creating new antimicrobial agents is critical.

Mécanisme D'action

Mechanism: Boc-orn(Z)-osu exerts its effects by protecting the amino groups of ornithine during peptide synthesis. The Boc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds .

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups of ornithine. The compound interacts with these groups to form stable intermediates that can be further manipulated in peptide synthesis .

Comparaison Avec Des Composés Similaires

Fmoc-Orn(Boc)-OH: Another protected form of ornithine used in peptide synthesis.

Boc-Lys(Z)-OH: A protected form of lysine that uses similar protecting groups (Boc and Cbz) for peptide synthesis.

Uniqueness: Boc-orn(Z)-osu is unique due to its dual protection of both the α- and δ-amino groups of ornithine. This dual protection allows for greater control and selectivity in peptide synthesis compared to other protected amino acids .

Activité Biologique

Boc-orn(Z)-osu, or Boc-ornithine (Z)-N-hydroxysuccinimide ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the synthesis of peptide derivatives and its applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), where Boc (tert-butyloxycarbonyl) serves as a protecting group for the amino acid ornithine. The Z group refers to a benzyloxycarbonyl protecting group that stabilizes the amino acid during synthesis. The N-hydroxysuccinimide (OSu) moiety facilitates the formation of peptide bonds with other amino acids or peptides.

Synthesis Overview

- Protection of Ornithine : The amino group of ornithine is protected using Boc.

- Formation of OSu Ester : The hydroxyl group is converted to an OSu ester, making it reactive towards nucleophiles.

- Coupling Reactions : The activated this compound can be coupled with various amino acids to form peptide chains.

Biological Activity

The biological activity of this compound primarily stems from its derivatives. Studies have shown that peptides synthesized using this compound exhibit significant antibacterial and anticancer properties.

Antibacterial Activity

Research has demonstrated that peptides containing ornithine residues display enhanced antibacterial activity against various strains of bacteria. For example, a study comparing several peptide analogs showed that those incorporating this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like gramicidin S .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Gramicidin S | 0.5 | Escherichia coli |

| Boc-Val-Orn(Z)-Leu | 1.0 | Staphylococcus aureus |

| This compound | 2.0 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have suggested that peptides derived from this compound can inhibit the proliferation of cancer cells. For instance, a study on U87 glioblastoma cells indicated that certain ornithine-containing peptides resulted in significant cytostatic effects, potentially through mechanisms involving cell cycle arrest and apoptosis .

Case Studies

- Cyclic Peptide Libraries : A high-throughput screening study utilized cyclic peptides containing this compound derivatives to identify compounds with selective toxicity against cancer cells while sparing normal cells . The results highlighted the importance of ornithine in enhancing the bioactivity of cyclic peptides.

- Peptide Dendrimers : Research on bioinspired bola-type peptide dendrimers revealed that those functionalized with this compound exhibited promising anti-tumor activity in preclinical models. These dendrimers showed improved solubility and stability, contributing to their effectiveness as potential therapeutic agents .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJOXCKZJOXIAK-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.